molecular formula C14H23BrO2Si B3142728 ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane CAS No. 511277-90-0

((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B3142728
CAS No.: 511277-90-0
M. Wt: 331.32 g/mol
InChI Key: BHKOUBOYIZXRML-UHFFFAOYSA-N
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Description

((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane: is a versatile chemical compound with the molecular formula C14H23BrO2Si and a molecular weight of 331.32 g/mol . This compound is primarily used in scientific research and has applications in various fields such as organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-methoxybenzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

2-bromo-5-methoxybenzyl alcohol+tert-butyl(dimethyl)silyl chlorideThis compound\text{2-bromo-5-methoxybenzyl alcohol} + \text{tert-butyl(dimethyl)silyl chloride} \rightarrow \text{this compound} 2-bromo-5-methoxybenzyl alcohol+tert-butyl(dimethyl)silyl chloride→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo group in ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Deprotection Reactions: The tert-butyl(dimethyl)silyl (TBDMS) group can be removed under mild acidic or basic conditions, making it a useful protecting group in organic synthesis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are used for the removal of the TBDMS group.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.

    Deprotected Alcohol: Removal of the TBDMS group yields 2-bromo-5-methoxybenzyl alcohol.

Scientific Research Applications

Organic Synthesis:

    Protecting Group Chemistry: The TBDMS group is commonly used as a protecting group for alcohols due to its stability and ease of removal.

    Alkylating Agent: The bromo group can act as a leaving group, making the compound useful for introducing alkyl groups onto other molecules.

Medicinal Chemistry:

    Biomolecule Conjugation: The compound can be used to attach various biomolecules, such as drugs or peptides, to other molecules or surfaces, facilitating targeted drug delivery and diagnostics.

Materials Science:

    Polymer Synthesis: The TBDMS group can be used as a protecting group during polymer synthesis, allowing for controlled modification of the polymer structure.

Comparison with Similar Compounds

  • (2-Bromo-5-methoxybenzyl)oxy(trimethyl)silane
  • (2-Bromo-5-methoxybenzyl)oxy(tert-butyldiphenyl)silane

Comparison:

  • Protecting Group Efficiency: The TBDMS group in ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane offers a balance between stability and ease of removal compared to other silyl protecting groups.
  • Reactivity: The presence of the bromo group makes this compound a versatile intermediate for further functionalization, which may not be as pronounced in similar compounds.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrO2Si/c1-14(2,3)18(5,6)17-10-11-9-12(16-4)7-8-13(11)15/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKOUBOYIZXRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 23.0 g (0.11 mol) of 2-bromo-5-methoxybenzyl alcohol (13) was dissolved in 100 mL of anhydrous THF. 14.43 g (0.21 mol) of imidazole was added, followed by 17.6 g (0.12 mol) of t-butyl dimethylsilylchloride. The reaction mixture was allowed to stir overnight at ambient temperature. Ether was added and the reaction was diluted with water (200 mL). The aqueous layer was separated and extracted with ether (2×300 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo to afford crude product. The crude product was loaded onto a 4 inch×6 inch silica gel column. Using 40% ether in hexane as an eluant afforded 33.63 g (96%) of (2-bromo-5-methoxy-benzyloxy)-tert-butyl-dimethyl-silane (14).
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23 g
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17.6 g
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crude product
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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